(2-Ethyl-6-methylphenyl)thiourea
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Overview
Description
(2-Ethyl-6-methylphenyl)thiourea is an organosulfur compound with the molecular formula C10H14N2S. It is a derivative of thiourea, where the phenyl ring is substituted with ethyl and methyl groups at the 2 and 6 positions, respectively.
Mechanism of Action
Target of Action
Thiourea derivatives, including (2-Ethyl-6-methylphenyl)thiourea, have been found to interact with several targets. These include enzymes such as α-amylase , α-glucosidase , acetylcholinesterase (AChE) , and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biological processes, including carbohydrate metabolism and neurotransmission .
Mode of Action
The compound interacts with its targets, leading to their inhibition . For instance, it inhibits α-amylase and α-glucosidase, enzymes involved in the breakdown of complex carbohydrates into simple sugars . It also inhibits AChE and BuChE, enzymes that break down acetylcholine, a neurotransmitter, thereby affecting nerve signal transmission .
Biochemical Pathways
The inhibition of these enzymes affects several biochemical pathways. The inhibition of α-amylase and α-glucosidase can impact carbohydrate metabolism, potentially leading to decreased blood glucose levels . The inhibition of AChE and BuChE can affect cholinergic neurotransmission, potentially impacting cognitive function .
Pharmacokinetics
They are metabolized by various enzymatic processes and excreted via the kidneys .
Result of Action
The result of the compound’s action can vary depending on the specific target and the biological context. For instance, inhibition of α-amylase and α-glucosidase can lead to decreased postprandial blood glucose levels, which could be beneficial in managing diabetes . Inhibition of AChE and BuChE can increase acetylcholine levels, potentially improving cognitive function in conditions like Alzheimer’s disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .
Biochemical Analysis
Biochemical Properties
Thiourea and its derivatives, which (2-Ethyl-6-methylphenyl)thiourea is a part of, have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiourea derivatives have been shown to possess diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties
Molecular Mechanism
Thiourea derivatives have been shown to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethyl-6-methylphenyl)thiourea typically involves the reaction of 2-ethyl-6-methylaniline with thiocarbamide (thiourea) under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization .
Industrial Production Methods: On an industrial scale, the synthesis may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as chromatography and crystallization is common to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: (2-Ethyl-6-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
(2-Ethyl-6-methylphenyl)thiourea has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its pharmacological properties, including antibacterial, antioxidant, and anticancer activities.
Industry: Utilized in the production of dyes, photographic chemicals, and as a stabilizer in plastics
Comparison with Similar Compounds
Thiourea: The parent compound with a simpler structure.
N-Phenylthiourea: Similar structure but without the ethyl and methyl substitutions.
N,N’-Disubstituted Thioureas: Compounds with various substituents on the nitrogen atoms.
Uniqueness: (2-Ethyl-6-methylphenyl)thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl and methyl groups enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2-ethyl-6-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S/c1-3-8-6-4-5-7(2)9(8)12-10(11)13/h4-6H,3H2,1-2H3,(H3,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTVQPRXZSXDAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=S)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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